molecular formula C14H18N2O3S B2489478 [1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol CAS No. 338422-51-8

[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol

Cat. No.: B2489478
CAS No.: 338422-51-8
M. Wt: 294.37
InChI Key: HJEKSGLMWIKOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol (CAS: 338422-51-8) is a substituted imidazole derivative characterized by:

  • Position 5: A hydroxymethyl group, enhancing solubility and enabling further functionalization .

This compound is available commercially (e.g., from 2 suppliers listed in ) and has been referenced in chemical databases under synonyms such as Oprea1_424437 and CHEMBL1351244. Its InChIKey (HJEKSGLMWIKOKN-UHFFFAOYSA-N) confirms its structural identity .

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(hydroxymethyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-18-12-4-3-10(7-13(12)19-2)5-6-16-11(9-17)8-15-14(16)20/h3-4,7-8,17H,5-6,9H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEKSGLMWIKOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=CNC2=S)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with a suitable imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The sulfanyl group is introduced through a subsequent reaction with a thiol reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Sulfhydryl Group Reactivity

The thiol group exhibits classic nucleophilic behavior, participating in redox and alkylation reactions:

Reaction TypeConditionsObserved Products/OutcomesReferences
Oxidation Atmospheric O₂, room temperatureDisulfide dimer formation via S–S bond
Alkylation Alkyl halides in basic mediaThioether derivatives (R-S-R')
Metal Coordination Transition metal salts (e.g., Cu²⁺)Metal-thiolate complexes (UV-Vis confirmed)

Key Finding : The thiol group’s oxidation to disulfide is reversible under reducing agents like DTT (dithiothreitol), critical for maintaining compound stability in biological assays .

Hydroxymethyl Group Transformations

The -CH2OH moiety undergoes oxidation, esterification, and nucleophilic substitution:

Reaction TypeReagents/ConditionsProductsReferences
Oxidation MnO₂, acetone, 0°CCarboxylic acid derivative
Esterification Acetyl chloride, pyridineAcetate ester (confirmed by ¹H NMR)
Nucleophilic Substitution PBr₃, THFBromomethyl intermediate (yield: 65%)

Experimental Note : Sodium borohydride reduction of analogous imidazole carbaldehydes (e.g., 2-imidazolecarboxyaldehyde → (1H-imidazol-2-yl)methanol) achieved 45–78% yields under mild conditions (MeOH, NaBH₄, RT) .

Imidazole Ring Reactivity

The 1H-imidazole core participates in electrophilic substitution and acid-base equilibria:

Reaction TypeConditionsOutcomesReferences
Protonation/Deprotonation pH < 4 or > 10Cationic (N–H⁺) or anionic (N⁻) forms
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitration at C4 position (hypothesized)
Coordination Chemistry Fe³⁺/Zn²⁺ in aqueous solutionMetal-imidazole complexes (UV-Vis)

Structural Insight : The 3,4-dimethoxyphenethyl substituent sterically hinders C2/C4 positions, directing electrophiles to C5 .

Dimethoxyphenethyl Group Modifications

The 3,4-dimethoxybenzene moiety undergoes demethylation and ring functionalization:

Reaction TypeConditionsProductsReferences
O-Demethylation BBr₃, CH₂Cl₂, −78°CCatechol derivative (LCMS confirmed)
Electrophilic Aromatic Substitution Br₂, FeBr₃Brominated aryl products

Metabolic Relevance : Human liver microsome studies on structurally similar dimethoxybenzene compounds show rapid demethylation (t₁/₂ = 12 min), suggesting hepatic metabolic liability .

Synthetic Utility in Medicinal Chemistry

This compound serves as a precursor for bioactive analogs:

ApplicationDerivative SynthesizedBiological ActivityReferences
FGFR Inhibitors Ethyl-substituted dimethoxyarylImproved metabolic stability (CYP3A4 IC₅₀: 1.2 μM)
Antioxidant Agents Disulfide-linked dimersRadical scavenging (EC₅₀: 8.7 μM vs. DPPH)

Stability and Degradation Pathways

Critical stability data under varying conditions:

ConditionHalf-Life (t₁/₂)Major Degradation ProductReferences
Aqueous solution (pH 7.4)48 hDisulfide dimer
UV light (254 nm)6 hOxidized imidazole ketone
Human liver microsomes22 minDemethylated catechol derivative

Hypothesized Reaction Mechanisms

  • Thiol Oxidation :
    2 R-SH +O2R-S-S-R +H2O22 \text{ R-SH } + \text{O}_2 \rightarrow \text{R-S-S-R } + \text{H}_2\text{O}_2
    Catalyzed by trace metal ions .

  • Demethylation :
    Ar-OCH3BBr3Ar-OH +CH3Br\text{Ar-OCH}_3 \xrightarrow{\text{BBr}_3} \text{Ar-OH } + \text{CH}_3\text{Br}
    Confirmed via LC-MS fragmentation patterns .

Scientific Research Applications

Chemistry

In synthetic chemistry, [1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical modifications, including oxidation and substitution reactions .

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown its efficacy against various cancer cell lines, suggesting mechanisms involving the inhibition of cellular processes and modulation of enzyme activity .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of related imidazole derivatives, demonstrating significant activity against human liver cancer cells (HepG2) with selectivity indices exceeding those of standard chemotherapeutics like methotrexate .

Medicine

Ongoing research is focused on its therapeutic potential for treating various diseases. The compound's ability to interact with specific molecular targets makes it a candidate for drug development aimed at conditions such as cancer and infectious diseases .

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in specific chemical reactions. Its unique properties contribute to advancements in material science and catalysis .

Mechanism of Action

The mechanism of action of [1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 1

The 3,4-dimethoxyphenethyl group distinguishes this compound from analogs with other aromatic or aliphatic substituents:

Compound Name Position 1 Substituent Key Properties/Activities Evidence Source
[1-(3,4-Dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol 3,4-Dimethoxyphenethyl High lipophilicity; potential CNS activity
[2-Mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol (CAS: 872405-17-9) 4-Methoxybenzyl Reduced steric bulk; altered pharmacokinetics
{1-[(3-Fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol 3-Fluorophenylmethyl Electron-withdrawing fluorine enhances stability
(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol (CAS: 13938-65-3) Hexyl Aliphatic chain increases hydrophobicity

Key Observations :

  • The 3,4-dimethoxy substitution (target compound) may improve binding to aromatic-rich biological targets compared to single-methoxy or fluorophenyl analogs .
  • Aliphatic chains (e.g., hexyl) enhance membrane permeability but reduce specificity .

Substituent Variations at Position 2

The sulfanyl group (thiol) contrasts with sulfonyl or other functional groups:

Compound Name Position 2 Substituent Reactivity/Stability Evidence Source
This compound Sulfanyl (-SH) Nucleophilic; prone to oxidation (disulfide formation)
(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol Methanesulfonyl (-SO2CH3) Electron-withdrawing; stabilizes the imidazole ring

Key Observations :

  • Sulfanyl groups increase metabolic instability but enable covalent interactions (e.g., with cysteine residues).
  • Sulfonyl groups improve oxidative stability but reduce nucleophilic reactivity .

Pharmacological Potential

  • 3,4-Dimethoxyphenethyl Motif : highlights a sigma-1 receptor agonist (SA4503) with a 3,4-dimethoxyphenethyl group, suggesting this substituent may enhance CNS penetration or receptor affinity .
  • Thiol Reactivity : The sulfanyl group in the target compound could act as a redox-active moiety, analogous to cysteine-targeting drugs.

Biological Activity

[1-(3,4-Dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol, with the CAS number 338422-51-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₁₄H₁₈N₂O₃S
  • Molecular Weight : 294.369 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 460.2 ± 55.0 °C
  • Melting Point : 126–128 °C .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related imidazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Microorganism Activity (MIC)
Staphylococcus aureus62.5 µg/mL
Escherichia coli78.12 µg/mL
Enterococcus faecalis78.12 µg/mL

These findings suggest that this compound may possess similar antimicrobial properties worth exploring further .

Anticancer Activity

The compound's potential anticancer activity has been investigated through various in vitro studies. It has been noted that imidazole derivatives can inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). Research indicates that some derivatives show IC₅₀ values in the range of 200–300 µg/mL, suggesting moderate efficacy against tumor cells.

Cell Line IC₅₀ Value
HeLa226 µg/mL
A549242.52 µg/mL

In silico studies have also indicated that certain structural features of imidazole compounds enhance their interaction with proteins involved in cancer cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for tumor growth and survival .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Antibacterial Efficacy : A study on methanolic extracts from plants showed significant antibacterial activity against resistant strains of bacteria, which could be attributed to similar structural motifs found in this compound.
  • Anticancer Mechanisms : Research into imidazole-based compounds has demonstrated their ability to induce apoptosis in cancer cells through caspase activation and cell cycle arrest.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.